molecular formula C34H66NaO10P B591254 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt CAS No. 200880-40-6

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt

Cat. No. B591254
M. Wt: 688.856
InChI Key: QLNOOKSBAYIHQI-SKZICHJRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol), also known as DMPG, is a type of anionic saturated phospholipid . It contains 14 carbon atoms and is predominantly present in the membranes of gram-positive bacteria . To mimic bacterial membranes, DMPG is often combined with zwitterionic phospholipids .


Molecular Structure Analysis

The linear formula of this compound is C34H66O10PNa . It has a molecular weight of 688.85 . The InChI key is QLNOOKSBAYIHQI-SKZICHJRSA-M .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . The specific rotation [a]20/D is +8.0 to +10.0 deg (C=1,CHCl3:MeOH=1:1) .

Scientific Research Applications

  • Photodynamic Therapy Applications : DMPG interacts with a hydrophobically modified porphyrin, resulting in metallation with zinc ions in the presence of negatively charged phospholipids. This is relevant for understanding photosensitizer-lipid-carrier binding in photodynamic therapy (Ramos et al., 2010).

  • Electrochemical Properties in SAMs : DMPG has been used to study the electrochemical properties of self-assembled monolayers (SAMs) on gold. The presence of DMPG in lipid bilayers affects the permeabilities of electrochemical probes through the layer (Twardowski & Nuzzo, 2004).

  • Membrane Lipid Structure Analysis : The crystal structure of DMPG has been analyzed to understand the conformation and molecular packing of membrane lipids (Pascher et al., 1987).

  • Biomedical and Antimicrobial Applications : DMPG interacts with various compounds, like cationic surfactants and antimicrobial agents, indicating potential biomedical applications, such as in drug delivery or transfection (Lozano et al., 2010).

  • Fluorescence Imaging in Model Membranes : Single molecule fluorescence imaging experiments on DMPG monolayers have been conducted to study diffusional properties in model membranes, important for biophysical research (Ke & Naumann, 2001).

  • Interaction with Other Surfactants : The interaction of DMPG with other surfactants has been studied, providing insights into the partition coefficients and structural changes in mixed monolayers (Meister et al., 2004).

  • Nanoparticle Synthesis : DMPG has been used in the synthesis of nanoparticles, facilitating anisotropic growth and arrangement in pseudo-core−shell type structures (Bakshi et al., 2007).

  • Gene Delivery Systems : DMPG has been explored in lipid-based dried powders as transfection competent carriers for therapeutic genes (Colonna et al., 2008).

  • Hydrostatic Pressure Response in Bicellar Dispersions : The response of DMPG-containing bicellar dispersions to hydrostatic pressure has been studied, providing insights into membrane biophysics (Rahmani et al., 2013).

properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1/t31?,32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNOOKSBAYIHQI-SKZICHJRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173906
Record name 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt

CAS RN

200880-40-6
Record name 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL))
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q24R39NY7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
187
Citations
PC Ke, CA Naumann - Langmuir, 2001 - ACS Publications
Langmuir films of amphiphilic biomolecules represent promising systems to study diffusional properties in model membranes under controlled area conditions. Here, we present for the …
Number of citations: 48 pubs.acs.org
S Piantavigna, GA McCubbin, S Boehnke… - … et Biophysica Acta (BBA …, 2011 - Elsevier
The multifarious Tat peptide derived from the HIV-1 virus exhibits antimicrobial activity. In this article, we use Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to …
Number of citations: 55 www.sciencedirect.com
I Han, MS Jun, MK Kim, JC Kim… - Japanese journal of …, 2002 - Wiley Online Library
For effective administration of lipophilic trans(±)‐l,2‐diaminocyclohexaneplatinum(II) complexes of malonate derivatives [(dach)PtL, L=allylmalonate (AM), diallylmalonate (DAM), …
Number of citations: 14 onlinelibrary.wiley.com
DWN Tan - 2012 - dr.ntu.edu.sg
The objective of this project is to optimize and study the formulation of stable polyelectrolyte coated liposomes called liponanocapsules. They are formed using the layer-by-layer (lbl) …
Number of citations: 0 dr.ntu.edu.sg
AMT Ho - 2013 - dr.ntu.edu.sg
One of the leading causes for blindness in the developed world is Age-related macular degeneration (AMD). The eye has a unique structure with barriers which pose challenges for …
Number of citations: 0 dr.ntu.edu.sg
BP Oberts, GJ Blanchard - Langmuir, 2009 - ACS Publications
We report on the self-assembly of selected phospholipids on a Zr phosphate-terminated thiol self-assembled monolayer (SAM) formed on a planar Au surface. The gold substrates were …
Number of citations: 10 pubs.acs.org
M Twardowski, RG Nuzzo - Langmuir, 2004 - ACS Publications
Unilamellar vesicles of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and varying quantities of either 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol) (sodium salt) (DMPG…
Number of citations: 26 pubs.acs.org
MS Bakshi, F Possmayer, NO Petersen - Chemistry of materials, 2007 - ACS Publications
A seed-growth method has been applied to synthesize the gold (Au) nanoparticles (NP) in the presence of 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) (DMPG) …
Number of citations: 53 pubs.acs.org
J Singh, S Joshi, S Mumtaz, N Maurya, I Ghosh… - Scientific Reports, 2016 - nature.com
The steady rise in antimicrobial resistance poses a severe threat to global public health by hindering treatment of an escalating spectrum of infections. We have previously established …
Number of citations: 26 www.nature.com
FX Ding, D Schreiber, NC VerBerkmoes… - Journal of Biological …, 2002 - ASBMB
The chain length dependence of helix formation of transmembrane peptides in lipids was investigated using fragments corresponding to the second transmembrane domain of the α-…
Number of citations: 17 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.